An In-depth Technical Guide to Sodium Pyrimidine-2-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Sodium Pyrimidine-2-carboxylate: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of the Pyrimidine-2-carboxylate Moiety
In the vast landscape of heterocyclic chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational structure in biochemistry and medicinal chemistry.[1] Its derivatives are integral to life, forming the nucleobases of DNA and RNA.[1][2] This biological prevalence has made pyrimidine derivatives a focal point in drug discovery, with numerous synthetic analogues exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]
When a carboxylate group is introduced at the 2-position of the pyrimidine ring, the resulting molecule, pyrimidine-2-carboxylate, gains significant functionality. The carboxylate group, with its negative charge and hydrogen bonding capabilities, profoundly influences the molecule's solubility and intermolecular interactions.[1] This strategic combination of a heterocyclic nitrogenous ring and a carboxylate group creates a powerful chelating agent for metal ions, opening up a vast field of coordination chemistry and materials science.[1]
This guide provides a comprehensive technical overview of sodium pyrimidine-2-carboxylate, the salt form that enhances solubility and ease of use in many applications. We will delve into its synthesis, detailing the underlying chemical principles, explore its key physicochemical properties, and discuss its current and potential applications, particularly in the development of advanced materials like metal-organic frameworks (MOFs).
PART 1: Synthesis of Sodium Pyrimidine-2-carboxylate
The synthesis of sodium pyrimidine-2-carboxylate is a two-step process that begins with the formation of its parent acid, pyrimidine-2-carboxylic acid, followed by a straightforward acid-base neutralization.
Synthesis of Pyrimidine-2-carboxylic Acid
The most common and efficient laboratory-scale synthesis of pyrimidine-2-carboxylic acid involves the hydrolysis of a nitrile precursor, pyrimidine-2-carbonitrile (also known as 2-cyanopyrimidine).[4]
Reaction: Pyrimidine-2-carbonitrile + H₂O --(Base Catalyst)--> Pyrimidine-2-carboxylic acid
Causality Behind Experimental Choices:
-
Starting Material: 2-cyanopyrimidine is a readily available and stable starting material. The cyano group is an excellent precursor to a carboxylic acid through hydrolysis.
-
Reaction Type: Alkaline hydrolysis is the preferred method. The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), facilitates the nucleophilic attack of the hydroxide ion on the carbon of the nitrile group.[4][5] This is more efficient than acid-catalyzed hydrolysis for this substrate.
-
Catalyst: The hydroxide ion acts as both a reactant and a catalyst in the initial steps of the reaction mechanism.
-
Solvent: Water is the ideal solvent as it is a reactant and effectively dissolves the base.[4]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4]
-
Work-up: After the hydrolysis is complete, the reaction mixture is neutralized with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the less soluble pyrimidine-2-carboxylic acid.[4] The crude product can then be purified by extraction and concentration.[4]
A visual representation of the synthesis workflow is provided below:
PART 2: Physicochemical Properties
Understanding the physicochemical properties of sodium pyrimidine-2-carboxylate and its parent acid is crucial for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃N₂O₂Na | Inferred |
| Molecular Weight | 146.08 g/mol | Inferred |
| Appearance | White to off-white solid/powder | [4][6] |
| Parent Acid M.P. | 191 - 197 °C | [6] |
| Solubility (Parent Acid) | Soluble in ethanol, DMSO, DMF, and PBS solution. | [4][7] |
| UV λmax (Parent Acid) | 246 nm (in H₂O at pH 7) | [4][7] |
PART 3: Applications and Experimental Protocols
The unique structure of the pyrimidine-2-carboxylate ligand, featuring both a heterocyclic nitrogen atom and a carboxylate group, makes it an excellent chelating agent. [1]This property is the foundation for its most significant applications.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Pyrimidine-2-carboxylate is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The most common is as a bidentate N,O-donor, where it uses one nitrogen atom from the pyrimidine ring and one oxygen from the carboxylate group to form a stable five-membered chelate ring with a metal center. [1] This chelating ability is extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. They have potential applications in gas storage, separation, and catalysis. [8][9] The synthesis of MOFs using pyrimidine-2-carboxylate typically involves the reaction of a metal salt (e.g., lanthanide, cobalt, or zinc salts) with either pyrimidine-2-carboxylic acid or its sodium salt under solvothermal conditions. [1]The resulting structures can be one-, two-, or three-dimensional coordination polymers. [1][8]
Pharmaceutical and Agrochemical Intermediate
The pyrimidine scaffold is a cornerstone in drug development and agricultural chemistry. [2][6]Pyrimidine-2-carboxylic acid and its derivatives serve as key building blocks in the synthesis of more complex, biologically active molecules. [4][6]Its structure allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the final compounds. [1]
Experimental Protocol: Synthesis of a 2D Metal-Organic Framework
This protocol provides a general methodology for the synthesis of a 2D lanthanide-based MOF using sodium pyrimidine-2-carboxylate.
Materials:
-
Sodium pyrimidine-2-carboxylate
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.1 mmol of a lanthanide(III) nitrate salt in 5 mL of deionized water.
-
In a separate vial, dissolve 0.2 mmol of sodium pyrimidine-2-carboxylate in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven preheated to 150 °C.
-
Maintain the temperature for 48 hours (solvothermal reaction). [1]6. Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a water/ethanol mixture and then with pure ethanol.
-
Dry the crystals in air.
-
Characterize the product using single-crystal X-ray diffraction to confirm the 2D layered structure.
The workflow for this experimental protocol is visualized below.
Conclusion and Future Outlook
Sodium pyrimidine-2-carboxylate, derived from its parent acid, is more than a simple organic salt. It is a highly functional and versatile building block at the intersection of medicinal chemistry and materials science. The strategic placement of the carboxylate group on the biologically significant pyrimidine ring provides a powerful tool for researchers. While its role as a precursor in organic synthesis is well-established, its application in the rational design of advanced materials like metal-organic frameworks is a rapidly expanding field. Future research will likely focus on synthesizing novel MOFs with tailored properties for specific applications, such as targeted drug delivery, sensing, and heterogeneous catalysis, all enabled by the unique coordinating properties of the pyrimidine-2-carboxylate ligand.
References
- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.
- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid | 31519-62-7.
- Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxylic acid. PubChem.
- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97%.
- Chemdad Co., Ltd. (n.d.). Pyrimidine-2-carboxylic acid.
- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- National Center for Biotechnology Information. (n.d.). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.
Sources
- 1. Sodium pyrimidine-2-carboxylate | 562101-38-6 | Benchchem [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
